- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,

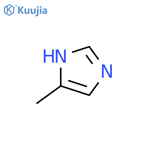

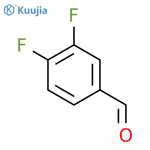

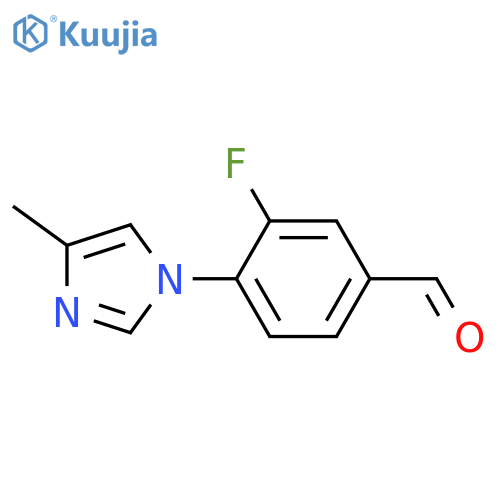

Cas no 937400-07-2 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde)

937400-07-2 structure

Produktname:3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

CAS-Nr.:937400-07-2

MF:C11H9FN2O

MW:204.200365781784

MDL:MFCD13180648

CID:832236

PubChem ID:70700842

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

- 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)-BENZALDEHYDE

- 3-fluoro-4-(4-methylimidazol-1-yl)benzaldehyde

- Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-

- Benzaldehyde,3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-

- PFMQXOURKMPGNP-UHFFFAOYSA-N

- 5941AC

- AX8237636

- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (ACI)

- 937400-07-2

- MFCD13180648

- CS-13978

- EN300-1293212

- AKOS016007133

- SCHEMBL758449

- DTXSID30743635

- CS-B0187

-

- MDL: MFCD13180648

- Inchi: 1S/C11H9FN2O/c1-8-5-14(7-13-8)11-3-2-9(6-15)4-10(11)12/h2-7H,1H3

- InChI-Schlüssel: PFMQXOURKMPGNP-UHFFFAOYSA-N

- Lächelt: O=CC1C=C(F)C(N2C=C(C)N=C2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 204.07000

- Monoisotopenmasse: 204.06989108g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 2

- Komplexität: 237

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 34.9

- XLogP3: 1.6

Experimentelle Eigenschaften

- Dichte: 1.21

- Siedepunkt: 362.1°C at 760 mmHg

- Flammpunkt: 172.8°C

- Brechungsindex: 1.579

- PSA: 34.89000

- LogP: 2.13230

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187021-1g |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95%+ | 1g |

$358 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1228265-1g |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95% | 1g |

$400 | 2024-06-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-500mg |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |

937400-07-2 | 98% | 500mg |

¥1706.00 | 2024-04-24 | |

| abcr | AB555777-1g |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde; . |

937400-07-2 | 1g |

€496.10 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-1g |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |

937400-07-2 | 98% | 1g |

¥2464.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3866-250MG |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95% | 250MG |

¥ 620.00 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-100mg |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |

937400-07-2 | 98% | 100mg |

¥525.00 | 2024-04-24 | |

| Chemenu | CM187021-1g |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95+% | 1g |

$1199 | 2021-08-05 | |

| eNovation Chemicals LLC | D767768-500mg |

Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)- |

937400-07-2 | 95+% | 500mg |

$230 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3866-5G |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |

937400-07-2 | 95% | 5g |

¥ 9,655.00 | 2023-04-04 |

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 90 °C; 90 °C → rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; rt → reflux; 16 h, reflux

Referenz

- Preparation of imidazole derivatives as antifungal agents, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 16 h, 110 °C

Referenz

- 1-Cyanopyrrolidine compounds as USP30 inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, 110 °C

Referenz

- Preparation of phenylimidazole derivatives and analogs for use as gamma-secretase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; heated

Referenz

- Discovery and Optimization of a Novel Triazole Series of GPR142 Agonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2016, 7(12), 1107-1111

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 100 °C; 100 °C → rt

1.2 Reagents: Ethanol Solvents: Water

1.2 Reagents: Ethanol Solvents: Water

Referenz

- Preparation of triazole derivatives for treating Alzheimer's disease and related conditions, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 90 °C

Referenz

- Preparation of 3-[4-(imidazoliumyl)benzylidene]piperidin-2-one and 2-[4-(imidazoliumyl)benzylidene]morpholin-3-one derivatives as prodrug of cinnamide compounds, World Intellectual Property Organization, , ,

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Raw materials

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Preparation Products

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Verwandte Literatur

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

937400-07-2 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde) Verwandte Produkte

- 2228666-02-0(4-methylthiophene-3-sulfonyl fluoride)

- 2137994-01-3(2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

- 60578-17-8(3-Iodothyroacetic Acid)

- 2580219-72-1(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazolo3,4-bpyridine-5-carboxylic acid)

- 1805059-74-8(4-(Difluoromethyl)-3-hydroxy-2-methoxy-5-methylpyridine)

- 117153-30-7(4-Methylphenyl 2-Azido-2-deoxy-3,4,6-tri-O-4-chlorobenzyl-1-thio-Beta-D-galactopyranoside)

- 1284225-61-1(cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid)

- 63501-05-3(5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine)

- 1176625-91-4(2(1H)-Quinoxalinone, 3,4-dihydro-3-[(1S)-1-methylpropyl]-, (3S)-)

- 474257-18-6(1-(2,4-dichlorophenoxy)-3-4-(2-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:937400-07-2)3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Reinheit:99%

Menge:1g

Preis ($):268.0